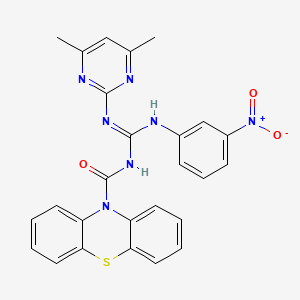![molecular formula C25H24N4O5S B11636138 ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯是一种复杂的 有机化合物,在化学、生物学、医学和工业等多个领域具有潜在的应用。该化合物的特点是其独特的结构,其中包括酞嗪-1-基、磺酰基和甘氨酸酯基团。
准备方法
合成路线和反应条件
N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯的合成通常涉及多个步骤,包括中间体的形成。该过程可能从制备酞嗪-1-基衍生物开始,然后引入磺酰基,最后与甘氨酸酯偶联。这些反应中常用的试剂包括磺酰氯、胺和酯类。反应条件通常涉及使用二氯甲烷或乙醇等溶剂,以及三乙胺或吡啶等催化剂。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流工艺进行大规模合成。使用高通量筛选和优化技术可以提高合成的效率和产率。采用重结晶、色谱法和蒸馏等纯化方法来获得高纯度的最终产品。
化学反应分析
反应类型
N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯可以发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可能涉及使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以发生亲核取代反应,其中磺酰基或氨基被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和亲核试剂(例如胺、硫醇)。反应条件可能因所需的转化而异,但通常涉及控制温度、特定溶剂和催化剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成亚砜或砜,而还原可以生成胺或醇。取代反应会导致形成具有不同官能团的各种衍生物。
科学研究应用
N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯有几种科学研究应用,包括:
化学: 用作合成更复杂分子和作为有机合成试剂的构件。
生物学: 研究其在酶学研究中作为生化探针或抑制剂的潜力。
医学: 探索其在治疗癌症、炎症和感染等疾病方面的治疗潜力。
工业: 用于开发新材料、催化剂和化学工艺。
作用机制
N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能作为酶、受体或信号通路抑制剂或调节剂发挥作用。其作用是通过与活性位点或别构位点结合介导的,导致靶分子活性和功能发生改变。
相似化合物的比较
N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯可以与其他类似化合物进行比较,例如:
- N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]丙氨酸乙酯
- N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]缬氨酸乙酯
这些化合物在结构上具有相似性,但在氨基酸酯基团的性质上有所不同。N-[(5-{4-[(4-羟基苯基)氨基]酞嗪-1-基}-2-甲基苯基)磺酰基]甘氨酸乙酯的独特特征,例如其特定的官能团和分子相互作用,有助于其独特的性质和应用。
属性
分子式 |
C25H24N4O5S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
ethyl 2-[[5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O5S/c1-3-34-23(31)15-26-35(32,33)22-14-17(9-8-16(22)2)24-20-6-4-5-7-21(20)25(29-28-24)27-18-10-12-19(30)13-11-18/h4-14,26,30H,3,15H2,1-2H3,(H,27,29) |
InChI 键 |
VESKTABPRSRCFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)
![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
